4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride
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Overview
Description
4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C11H16N2O2S·HCl. It is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Mechanism of Action
Target of Action
Sulfonamides are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in folate synthesis . Piperidines are often used in drug design due to their ability to mimic bioactive motifs and interact with various biological targets .
Mode of Action
Piperidines can have various modes of action depending on their specific structure and the target they interact with .
Biochemical Pathways
The affected pathways would depend on the specific targets of “4-(Piperidin-4-yl)benzenesulfonamide hydrochloride”. For sulfonamides, the affected pathway is the bacterial folate synthesis pathway .
Pharmacokinetics
Many sulfonamides are well absorbed orally and widely distributed throughout the body .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For sulfonamides, the result is the inhibition of bacterial growth due to the disruption of folate synthesis .
Action Environment
The action, efficacy, and stability of “4-(Piperidin-4-yl)benzenesulfonamide hydrochloride” would likely be influenced by various factors such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride typically involves the reaction of piperidine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-n-(piperidin-4-yl)benzenesulfonamide hydrochloride: Similar structure but with a bromine atom, used in similar applications.
4-(Piperidin-4-yl)benzonitrile hydrochloride: Contains a nitrile group instead of a sulfonamide group, used in different synthetic applications.
Uniqueness
4-(Piperidin-4-yl)benzene-1-sulfonamide hydrochloride is unique due to its specific interaction with carbonic anhydrase enzymes and its utility as a linker in PROTAC development. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-piperidin-4-ylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H2,12,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTONSMDCISAPQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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